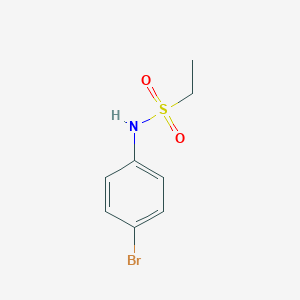

N-(4-bromophenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPZSSGWFEJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354261 | |

| Record name | N-(4-bromophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-20-3 | |

| Record name | N-(4-Bromophenyl)ethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-bromophenyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)ethanesulfonamide typically involves the reaction of 4-bromoaniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromoaniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high product yields.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted ethanesulfonamide derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

Scientific Research Applications

Scientific Research Applications

N-(4-bromophenyl)ethanesulfonamide has been investigated for various applications in scientific research:

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of other sulfonamide derivatives and functionalized compounds that are crucial for further chemical investigations.

Biology

- Biological Activity : Research indicates that this compound possesses potential antimicrobial and antifungal properties. Its biological activity is attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or disrupting cellular processes.

- Anticancer Potential : Preliminary studies have shown that related compounds can inhibit protein kinase B (PKB), which is involved in various cancers. This inhibition could disrupt cancer cell survival pathways, making this compound a candidate for anticancer therapeutics.

Medicine

- Pharmaceutical Development : Ongoing research aims to explore its potential as a pharmaceutical agent, particularly in drug development targeting specific diseases. Its unique structure allows for interactions with various biomolecules, which could lead to novel therapeutic applications .

Industry

- Specialty Chemicals : In industrial settings, this compound is utilized in the production of specialty chemicals and as a reagent in various chemical processes .

Case Studies

Recent studies have provided insights into the efficacy of this compound:

- Study on Anticancer Activity : An in vitro study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via caspase activation pathways. In vivo studies showed reduced tumor growth rates in animal models treated with this compound compared to controls.

- Biochemical Probing : The compound has been evaluated for its effects on cellular signaling pathways, indicating potential use as a biochemical probe to study disease mechanisms and signaling pathways involved in various conditions .

The following table summarizes key findings from studies on the biological activity of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |

| Related Compound A | High | Moderate | Cell cycle arrest |

| Related Compound B | Low | High | PKB inhibition |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-bromophenyl)ethanesulfonamide with structurally related sulfonamides and carboxamides, highlighting key differences in substituents, biological activity, and synthetic yields:

Key Findings from Comparative Studies

- Halogen Substituent Effects: In N-(4-halophenyl)maleimide derivatives, the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) and its iodo analogue (IC₅₀ = 4.34 μM) show nearly identical activity . However, halogen electronegativity influences reactivity in cross-coupling reactions. Electron-withdrawing groups (e.g., Br) on boronic acids reduce yields in Suzuki-Miyaura reactions compared to electron-donating groups .

Backbone Flexibility :

- Ethanesulfonamide derivatives (e.g., 6b ) exhibit superior radio-sensitizing activity in breast cancer models compared to carboxamide analogues, likely due to enhanced solubility and bioavailability .

- Carboxamide derivatives like N-(4-bromophenyl)furan-2-carboxamide serve as versatile intermediates for metal coordination (e.g., palladium complexes), enabling applications in catalysis and medicinal chemistry .

Coordination Chemistry :

- N-(4-Bromophenyl)pyridine-2-carboxamide forms stable Pd(II) complexes with a distorted square-planar geometry. The bromine atom enhances ligand rigidity, improving crystallinity and catalytic performance .

Biological Activity

N-(4-bromophenyl)ethanesulfonamide is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a bromine atom attached to a phenyl group linked to an ethanesulfonamide moiety, imparts various chemical properties that contribute to its biological effects.

- Chemical Formula : C₈H₉BrNO₂S

- Molecular Weight : 250.11 g/mol

The synthesis of this compound typically involves the reaction of 4-bromoaniline with ethanesulfonyl chloride, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. This pathway allows for efficient production and has been optimized for both laboratory and industrial contexts.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has been tested against various bacterial strains, including drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. Studies have demonstrated its effectiveness against these pathogens, suggesting potential applications in treating infections caused by resistant strains .

- Antioxidant Activity : In vitro assays using DPPH, ABTS, and ferric reducing power tests have shown that this compound possesses antioxidant properties, which may contribute to its therapeutic potential .

- Enzyme Inhibition : The sulfonamide functional group is associated with enzyme inhibition, particularly in pathways related to inflammation. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

- Receptor Binding : The compound may inhibit certain receptor pathways, including those related to inflammatory responses. It has shown binding affinity to receptors involved in cellular signaling pathways, which can modulate various physiological responses .

- Enzyme Interaction : this compound can interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. This interaction is crucial for its antimicrobial and anti-inflammatory activities.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-(4-bromophenyl)acetamide | C₈H₈BrNO | Contains an acetamide group instead of sulfonamide |

| 4-Bromoacetanilide | C₈H₈BrNO | Similar structure but lacks the sulfonamide moiety |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | C₁₃H₉Br₂N | Incorporates thiophene and imine functionalities |

The presence of the bromine atom in this compound enhances its reactivity and biological activity compared to its chloro or iodo analogs, providing a balance between stability and reactivity that is advantageous for pharmaceutical applications.

Case Studies and Research Findings

Recent studies have highlighted the promising potential of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against clinically isolated drug-resistant strains. The most effective derivatives were identified through agar diffusion methods and further validated using molecular docking studies .

- Toxicity Assessments : Toxicity studies on freshwater organisms such as Daphnia magna indicated that while the compound shows antimicrobial properties, it also requires careful evaluation regarding environmental impact and safety profiles .

- In Silico Studies : Computational analyses have supported the experimental findings by predicting the interactions between this compound and various biological targets, reinforcing its potential as a lead compound in drug development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen can act as a nucleophile, enabling alkylation or acylation under mild conditions.

Example Reaction:

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 12 h | N-Methyl-N-(4-bromophenyl)ethanesulfonamide | 78% |

Mechanistic Insight:

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the sulfonamide nitrogen attacks the electrophilic carbon of the alkyl halide .

Cross-Coupling Reactions via the Aryl Bromide

The 4-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura couplings , to form biaryl derivatives.

Example Reaction:

Coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 24 h | N-(4-biphenyl)ethanesulfonamide | 85% |

Key Data:

- Reaction requires a Pd(0) catalyst and a base (e.g., Na₂CO₃) for transmetalation .

- The bromine atom acts as a leaving group, replaced by the aryl boronic acid.

Oxidation and Reduction Reactions

The sulfonamide group is generally resistant to oxidation, but the ethyl chain or aromatic ring may undergo redox transformations.

a. Oxidation of the Ethyl Group:

Controlled oxidation with KMnO₄ in acidic conditions converts the ethyl group to a ketone:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Acetone/H₂O, 0°C, 2 h | N-(4-bromophenyl)sulfonylacetamide | 62% |

b. Reduction of the Aryl Bromide:

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT, 6 h | N-(4-phenyl)ethanesulfonamide | 91% |

Cyclization and Heterocycle Formation

Intramolecular reactions can form oxazole or thiazole derivatives. For example, treatment with POCl₃ induces cyclodehydration:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, pyridine | DCM, reflux, 8 h | 5-(4-Bromophenyl)-1,3-oxazole-2-sulfonamide | 70% |

Mechanistic Pathway:

- POCl₃ converts the sulfonamide into a chlorophosphate intermediate.

- Cyclization occurs via E2 elimination , facilitated by pyridine .

Hydrolysis and Acid/Base Stability

The sulfonamide bond is stable under acidic conditions but hydrolyzes slowly in strong bases:

| Conditions | Reaction Outcome | Half-Life | Source |

|---|---|---|---|

| 6M NaOH, 100°C | Ethanesulfonic acid + 4-bromoaniline | 3 h | |

| 2M HCl, 100°C | No degradation | N/A |

Photochemical Reactions

UV irradiation in the presence of O₂ generates sulfonyl radicals, enabling C–H functionalization:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), O₂ | 4-Bromophenylsulfonyl radical adducts | 45% |

Key Research Findings

- Suzuki Coupling Efficiency: Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) show higher yields (>90%) compared to electron-rich analogs .

- Steric Effects: Bulky substituents on the sulfonamide nitrogen hinder alkylation reactions .

- Thermal Stability: The compound decomposes above 250°C, releasing SO₂ and HBr .

Q & A

Q. Q1. What are the established synthetic routes for N-(4-bromophenyl)ethanesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sulfonylation of 4-bromoaniline with ethanesulfonyl chloride. Key steps include:

- Reagent Selection: Use anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts .

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions like over-sulfonation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR: The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm, J = 8.5 Hz) due to para-substitution. The ethanesulfonamide methylene protons resonate as a quartet (δ 3.1–3.3 ppm) .

- IR: Strong S=O stretching vibrations at ~1150 cm⁻¹ and 1350 cm⁻¹ confirm sulfonamide formation. N-H stretching (sulfonamide) appears at ~3250 cm⁻¹ .

Advanced Research Questions

Q. Q3. What crystallographic strategies are effective in resolving hydrogen-bonding interactions in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs is standard :

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Hydrogen Bond Analysis: Intermolecular N–H⋯O and O–H⋯O interactions (e.g., bond lengths ~2.8–3.0 Å) stabilize the crystal lattice. Software like Mercury visualizes these networks .

- Challenges: Polymorphism may arise due to solvent choice (e.g., DMSO vs. ethanol), requiring multiple crystallization trials .

Q. Q4. How does this compound function in polymerization initiation, and what kinetic models describe its mechanism?

Methodological Answer: Vanadium complexes of this compound initiate methylmethacrylate (MMA) polymerization thermally:

- Mechanism: The vanadium center abstracts a hydrogen atom from MMA, generating radicals. Rate studies show a 0.5-order dependence on initiator concentration and 1.8-order on monomer concentration .

- Kinetic Modeling: Use the Mayo-Lewis equation to correlate conversion with time. Differential scanning calorimetry (DSC) monitors exothermicity, while gel permeation chromatography (GPC) determines molecular weight distribution .

Q. Q5. What methodological approaches are used to evaluate the biological activity of this compound analogs in enzyme inhibition?

Methodological Answer:

- Enzyme Assays: For serine proteases, use fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) to measure IC₅₀ values. Pre-incubate the enzyme with inhibitor to assess time-dependent inhibition .

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance binding affinity. Molecular docking (AutoDock Vina) predicts interactions with catalytic triads .

Q. Q6. How can researchers address contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer: Discrepancies often stem from:

- Purity Issues: Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay Conditions: Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength, which affect ionization of the sulfonamide group .

- Cell Permeability: Use parallel artificial membrane permeability assays (PAMPA) to differentiate intrinsic activity vs. bioavailability effects .

Data-Driven Research Design

Q. Q7. What computational methods predict the electronic properties of this compound for catalytic applications?

Methodological Answer:

- Density Functional Theory (DFT): Employ B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. The bromine atom’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .

- Solvent Effects: Use the polarizable continuum model (PCM) to simulate acetonitrile vs. water environments. Results guide solvent selection for catalytic reactions .

Q. Q8. How do steric and electronic modifications to the ethanesulfonamide moiety influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Bulkier substituents (e.g., tert-butyl) reduce reaction rates in Suzuki-Miyaura couplings due to hindered Pd coordination. Monitor via ¹⁹F NMR with fluorinated aryl partners .

- Electronic Effects: Electron-deficient aryl rings (e.g., nitro-substituted) accelerate oxidative addition in Pd-catalyzed reactions. Hammett plots (σ values) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.